1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one
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Overview
Description
1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
1-(4-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to its specific amino and propanone substitutions on the indole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(14)13-7-6-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,12H2,1H3 |
InChI Key |
JVDXJDIGGSLPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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